

Dm-CHOC-pen: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dm-CHOC-pen*

Cat. No.: *B1670824*

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Introduction

4-Demethyl-4-cholesteryloxypenclomedine (**Dm-CHOC-pen**) is a novel, lipophilic, and electrically neutral DNA alkylating agent designed to cross the blood-brain barrier (BBB).[1] Developed by DEKK-TEC, Inc., this polychlorinated pyridine cholesteryl carbonate has shown promise in preclinical and clinical settings for the treatment of advanced malignancies, particularly those involving the central nervous system (CNS).[1][2] Unlike some of its predecessors, **Dm-CHOC-pen** does not require hepatic activation, allowing for direct activity against tumor cells.[1] This technical guide provides a comprehensive overview of **Dm-CHOC-pen**, including its mechanism of action, preclinical and clinical data, and available experimental protocols.

Physicochemical Properties

Dm-CHOC-pen is a derivative of 4-demethylpenclomedine (DM-PEN), the major non-toxic plasma metabolite of penclomedine.[2] Its chemical formula is C₃₅H₄₈Cl₅NO₄, with a molecular weight of 724.02 g/mol.[3] The addition of a cholesteryl moiety enhances its lipophilicity, facilitating its passage across the BBB.[1]

Property	Value	Reference
Chemical Name	3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbonate	[3]
CAS Number	942149-56-6	[3]
Molecular Formula	C35H48Cl5NO4	[3]
Molecular Weight	724.02	[3]

Mechanism of Action

The primary mechanism of action of **Dm-CHOC-pen** is the alkylation of DNA, leading to the formation of DNA adducts and subsequent cell death.[4] Specifically, it is a bis-alkylating agent that targets the N7 position of guanine and the N4 position of cytosine.[5][6][7] This cross-linking of DNA disrupts DNA replication and transcription, ultimately triggering apoptosis.[8]

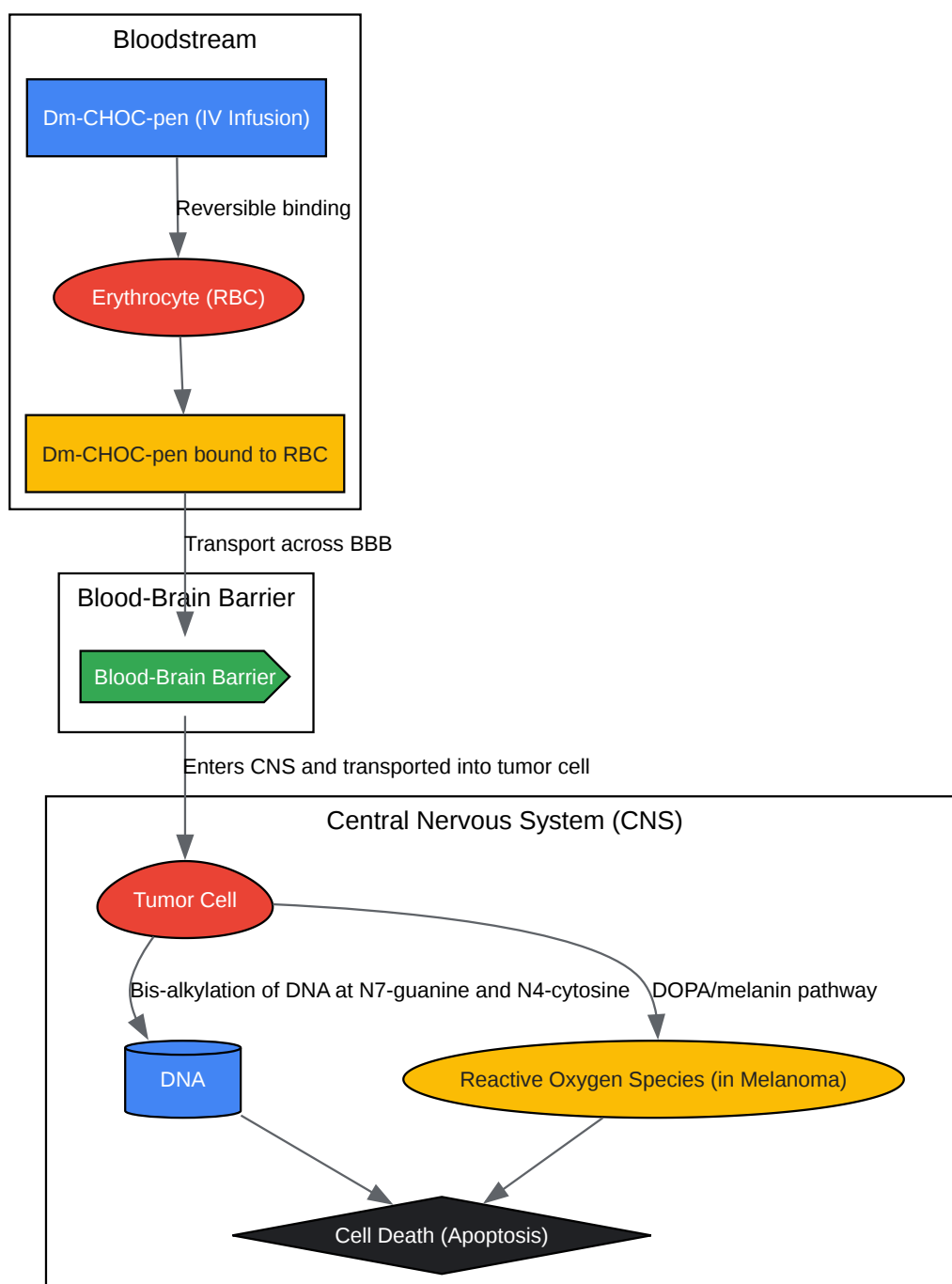
In addition to direct DNA damage, in melanoma, **Dm-CHOC-pen** is proposed to have a secondary mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway, contributing to oxidative stress and cell death.[9]

A proposed three-stage mechanism for its activity in CNS tumors includes:

- **Entry into the CNS:** **Dm-CHOC-pen** reversibly binds to erythrocyte membranes, facilitating its transport across the blood-brain barrier.[6][7]
- **Tumor Cell Uptake:** It is then transported into cancer cells, potentially with L-glutamine, with which it shares structural similarities.[1][7]

- DNA Alkylation: Once inside the tumor cell, it exerts its cytotoxic effect through bis-alkylation of DNA.[6][7]

Proposed Mechanism of Action of Dm-CHOC-pen



[Click to download full resolution via product page](#)Proposed mechanism of action of **Dm-CHOC-pen**.

Preclinical Data

In Vitro Studies

Dm-CHOC-pen has demonstrated potent in vitro activity against a range of cancer cell lines, including melanoma, glioblastoma, and breast cancer explants, with activity observed in the nanogram concentration range.[1]

Cell Line	IC50	Reference
B-16 Melanoma	0.5 µg/mL	[2][9]
Temozolomide (for comparison)	≥3.0 µg/ml	[2]

In Vivo Studies

In animal models, **Dm-CHOC-pen** has shown significant antitumor activity, particularly in intracranial tumor models.

Animal Model	Treatment	Outcome	Reference
C57BL mice with subcutaneous B-16 melanoma	200 mg/kg Dm-CHOC-pen intraperitoneally daily for 5 days	142% improvement in survival relative to saline controls	[2]
C57BL mice with subcutaneous B-16 melanoma	Temozolomide	78% improvement in survival relative to saline controls	[2]

Clinical Studies

Dm-CHOC-pen has been evaluated in Phase I and Phase II clinical trials in patients with advanced malignancies, including those with CNS involvement.[1][5]

Dosing and Administration

Dm-CHOC-pen is administered as a 3-hour intravenous infusion once every 21 days.^{[5][6][10]} A 2-tiered maximum tolerated dose (MTD) schedule has been established:

- 85.8 mg/m²: for patients with liver involvement.^{[5][6][10]}
- 98.7 mg/m²: for patients with normal liver function.^{[5][6][10]}

Patient Populations and Responses

Clinical trials have enrolled patients with various advanced cancers, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and glioblastoma multiforme with CNS involvement.^{[1][10][11]} Objective responses and improvements in overall survival (OS) and progression-free survival (PFS) have been reported.^{[1][6]}

Patient Population	Number of Patients	Key Outcomes	Reference
Adults with advanced cancers (Phase I/II)	53 (45 with CNS involvement)	Objective responses, improved OS and PFS	^[1]
Adolescents and Young Adults (AYA) with advanced malignancies	12 (most with CNS involvement)	Well-tolerated, 3 patients had CR/PR with OS from 8 to 35+ months	^{[6][7]}
NSCLC with CNS involvement	11	Long-term objective responses with manageable toxicities	^[5]

Safety and Tolerability

Dm-CHOC-pen has been generally well-tolerated, with a manageable side effect profile. Unlike other penclomedine analogs, it is non-neurotoxic.^[1]

Adverse Effect	Grade	Incidence	Reference
Fatigue	-	17%	[5][6]
Nausea	Grade 1/2	11%	[5][11]
Liver Dysfunction (reversible)	Grade 3	9% (3 patients)	[1][5][10]

Experimental Protocols

Detailed experimental protocols for the synthesis and administration of **Dm-CHOC-pen** are proprietary. However, information from published studies and clinical trial registrations provides an outline of the methodologies used.

Synthesis of Dm-CHOC-pen

Dm-CHOC-pen is synthesized as a carbonate derivative of 4-demethylpenclomedine (DM-PEN).[2][4] This involves the chemical modification of DM-PEN to attach the cholesteryl carbonate moiety.

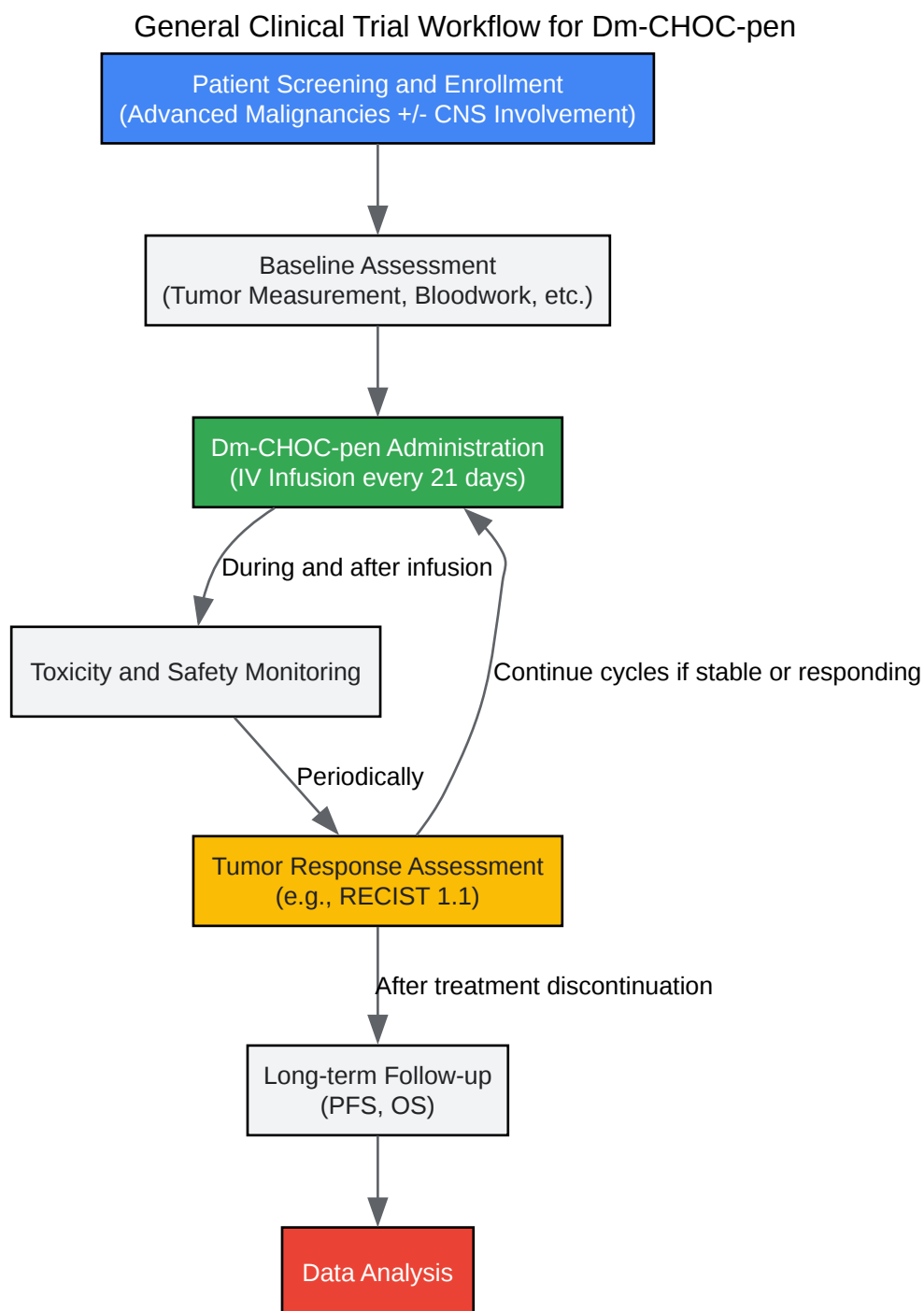
In Vitro Cell Proliferation Assay

- Cell Culture: B-16 melanoma cells are cultured in appropriate media.
- Drug Exposure: Cells are exposed to varying concentrations of **Dm-CHOC-pen**.
- Assessment: Cell proliferation and survival are assessed to determine the half-maximal inhibitory concentration (IC50).[2]

In Vivo Murine Melanoma Model

- Tumor Implantation: B-16 melanoma cells are implanted subcutaneously into the flank of adult female C57BL mice.[2]
- Treatment: Once tumors are palpable, mice are treated with **Dm-CHOC-pen** (e.g., 200 mg/kg intraperitoneally daily for 5 days), temozolomide, or saline.[2]
- Endpoint: Survival is monitored and compared between treatment groups.[2]

Clinical Trial Protocol (General Outline)



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